molecular formula C28H28F2N6O3 B12830283 4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant

4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant

Cat. No.: B12830283
M. Wt: 534.6 g/mol
InChI Key: KRNAOFGYEFKHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rimegepant, chemically designated as 4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester, is a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist. It is clinically approved for the acute treatment of migraine, leveraging its ability to block CGRP-mediated vasodilation and neurogenic inflammation . With a molecular formula of C₂₈H₂₈F₂N₆O₃ and a molecular weight of 534.56 g/mol, Rimegepant exhibits high oral bioavailability and favorable pharmacokinetic properties, distinguishing it from earlier intravenous CGRP antagonists like olcegepant (BIBN4096BS) .

Properties

Molecular Formula

C28H28F2N6O3

Molecular Weight

534.6 g/mol

IUPAC Name

[5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)

InChI Key

KRNAOFGYEFKHPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclohepta[b]pyridine Core Intermediate

  • Starting Material: Pyridine-2,3-dicarboxylic acid derivatives (e.g., dimethyl 2,3-pyridinedicarboxylate).
  • Cyclization: Dieckmann cyclization followed by decarboxylation yields a diketone intermediate.
  • Asymmetric Transfer Hydrogenation (ATH): A ruthenium-catalyzed ATH reaction reduces the diketone to the chiral hydroxy intermediate with high enantioselectivity (up to 99.9% ee) and yield (~92%) using formic acid as the hydrogen donor under mild conditions (room temperature, low catalyst loading ~0.5 mol%).
Parameter Optimal Condition Result
Catalyst Ru-based chiral complex (CAT05) 93.5% yield, 99.4% ee
Hydrogen Donor Formic acid (HCOOH) High yield and enantioselectivity
Solvent Dichloromethane Best performance
Temperature Room temperature Mild conditions
Catalyst Loading 0.5 mol% Efficient and cost-effective

Formation of Azide Intermediate

  • The chiral alcohol intermediate is converted to an azide via substitution of a chloride intermediate.
  • The azide installation is critical for subsequent coupling steps.
  • Silyl protecting groups (e.g., triisopropylsilyl) are used and later removed to yield the advanced azide intermediate.

Synthesis of the Piperidinecarboxylic Acid Derivative

  • Reductive amination of aminopyridine and ketone precursors forms the piperidine ring.
  • Buchwald–Hartwig amination converts chloropyridine to aniline.
  • Carbonyl diimidazole (CDI) is used to form cyclic urea intermediates.
  • Subsequent reaction with chlorocarbonate yields the p-nitrocarbamate intermediate.

Coupling of Intermediates to Form Rimegepant

  • The azide intermediate and p-nitrocarbamate are coupled via nucleophilic substitution using sodium hexamethyldisilazane (NaHMDS) in chilled DMF.
  • This step forms the carbamate linkage essential for the final molecule.
  • Azide reduction completes the synthesis of the rimegepant free base.

Salt Formation and Purification

  • Rimegepant is converted into its pharmaceutically acceptable hemi-sulfate salt by slow addition of warm sulfuric acid to a solution of rimegepant in ethanol-water (3:1).
  • This crystallization step yields a stable, pure crystalline form suitable for pharmaceutical use.
  • Industrial purification involves primary crystallization (yielding ~93.8% purity) and secondary purification (yielding >99.7% purity).

Detailed Reaction Sequence Summary

Step Reaction Type Reagents/Conditions Yield/Outcome
1 Dieckmann cyclization & decarboxylation Dimethyl 2,3-pyridinedicarboxylate, base Diketone intermediate
2 Ru-catalyzed ATH Ru catalyst (CAT05), HCOOH, DCM, RT Chiral hydroxy intermediate, 92% yield, 99.9% ee
3 Silyl protection & Pd-catalyzed α-arylation Triisopropylsilyl triflate, Pd catalyst, arene Arylated intermediate, 63% yield, 12:1 dr
4 Base-mediated epimerization Base, room temperature Improved diastereoselectivity (40:1 dr)
5 Reduction to alcohol Lithium tri(t-butoxy aluminum) hydride Alcohol intermediate, 45:1 dr
6 Azide installation Chloride intermediate, azide source Azide intermediate
7 Reductive amination & amination Aminopyridine, ketone, Buchwald–Hartwig amination Piperidine intermediate, 80% yield
8 Carbamate formation CDI, chlorocarbonate p-Nitrocarbamate intermediate, 54% yield
9 Coupling & azide reduction NaHMDS, DMF, azide reduction Rimegepant free base, 73% yield
10 Salt formation Warm H2SO4, ethanol-water Rimegepant sulfate salt, crystalline

Research Findings and Optimization Insights

  • The Ru-catalyzed ATH step is pivotal for enantioselectivity and yield, with formic acid outperforming other hydrogen donors like ammonium or sodium formate, which failed to produce the product.
  • Dichloromethane was identified as the optimal solvent for ATH, balancing solubility and catalyst activity.
  • Diastereoselectivity in the α-arylation step was enhanced by base-mediated epimerization, favoring the thermodynamically stable trans isomer.
  • The final salt form (hemi-sulfate) was selected after extensive salt screening for optimal pharmaceutical properties, including stability and bioavailability.
  • Industrial scale-up benefits from mild reaction conditions, low catalyst loading, and straightforward crystallization steps, making the process cost-effective and scalable.

Summary Table of Key Intermediates and Yields

Intermediate Description Yield (%) Enantioselectivity (ee) Notes
Diketone intermediate From Dieckmann cyclization - - Starting point for ATH
(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one Chiral alcohol intermediate 92 99.9 Key intermediate for coupling
Arylated intermediate (trans isomer) After Pd-catalyzed α-arylation 63 - 12:1 dr improved to 40:1 dr
Azide intermediate After azide installation - - For carbamate coupling
p-Nitrocarbamate intermediate From reductive amination and CDI 54 - Coupling partner
Rimegepant free base After coupling and azide reduction 73 - Precursor to salt form
Rimegepant sulfate salt Final pharmaceutical form - - Crystalline, pharmaceutically acceptable

Scientific Research Applications

Clinical Efficacy in Migraine Treatment

Rimegepant has been extensively studied for its efficacy in treating acute migraine attacks. A meta-analysis involving 3,827 patients across multiple randomized controlled trials demonstrated that a single 75 mg dose of rimegepant resulted in significant improvements in pain freedom and relief from bothersome symptoms within two hours post-administration compared to placebo (p < 0.001) .

Key Findings:

  • Pain Relief : Rimegepant provided significant pain relief at two hours post-dose (75 mg) with 21% of patients achieving freedom from pain compared to 11% in the placebo group .
  • Bothersome Symptoms : The drug also showed effectiveness in alleviating the most bothersome symptoms associated with migraines, with 35% of patients reporting symptom freedom compared to 27% for placebo .
  • Safety Profile : The adverse effects reported were minimal and comparable to placebo, with nausea being the most common side effect .

Pharmacokinetics and Administration

Rimegepant is available in various formulations, including an orally disintegrating tablet (ODT), which has demonstrated bioequivalence to conventional tablet forms. The pharmacokinetic properties indicate that rimegepant reaches peak plasma concentrations approximately 1.48 hours after administration .

Pharmacokinetic Highlights:

  • Absorption : Rapid absorption with peak concentration achieved within approximately 1.5 hours.
  • Bioavailability : The ODT formulation was shown to be bioequivalent to traditional formulations, ensuring consistent therapeutic effects .

Preventive Applications

Beyond acute treatment, rimegepant has shown promise in reducing the frequency of migraine attacks when used preventively. Clinical studies have indicated that regular administration can decrease the number of migraine days per month significantly .

Case Studies and Research Insights

Numerous clinical trials have validated the efficacy of rimegepant in diverse patient populations:

  • Post-hoc Analysis : A study involving participants with a history of insufficient response to triptans demonstrated that rimegepant was effective across all subgroups analyzed, including those who were triptan-naïve or had previously failed triptan therapy .
  • Long-term Safety : Longitudinal studies have indicated that chronic use does not lead to significant cardiovascular risks or adverse effects on hemodynamic parameters, differentiating it from traditional triptans which may pose cardiovascular risks .

Comparative Efficacy

In comparative studies against other CGRP antagonists and traditional therapies like triptans, rimegepant has been positioned as a favorable option due to its oral bioavailability and lack of vasoconstrictive properties .

Drug/Agent Efficacy Safety Profile Administration Route
RimegepantHighWell-toleratedOral
TriptansModerateCardiovascular risksOral
Other CGRP AntagonistsVariableVariesIV/Oral

Comparison with Similar Compounds

Key Compounds:

Telcagepant (MK-0974) Structure: Features a (3R,6S)-caprolactam core with a 2,3-difluorophenyl group and trifluoroethyl substituent . Pharmacology: Potent human CGRP receptor antagonist (Ki = 0.77 nM) with species-specific binding (>1,500-fold lower affinity for rodent receptors). Oral bioavailability was optimized through trifluoroethylation .

Rimegepant (BMS-927711) Structure: Cyclohepta[b]pyridine scaffold with a 2,3-difluorophenyl group and imidazo[4,5-b]pyridinone moiety . Pharmacology: Preclinical studies demonstrated dose-dependent inhibition of CGRP-induced facial blood flow in primates and oral bioavailability in rats (52%) and cynomolgus monkeys (88%) . Clinical Status: Approved by the FDA in 2020 for migraine treatment .

MK-3207 Structure: Spirocyclic azepane core with a 3,5-difluorophenyl group and imidazo[4,5-b]pyridinone fragment .

Table 1: Comparative Data of CGRP Receptor Antagonists

Parameter Rimegepant Telcagepant (MK-0974) MK-3207
Molecular Weight (g/mol) 534.56 ~665.5* N/A
CGRP Receptor Ki (nM) Highly potent (no exact Ki) 0.77 (human) N/A
Oral Bioavailability 52% (rat), 88% (monkey) Improved via optimization N/A
Clinical Status FDA-approved (2020) Discontinued (phase III) Limited data
Key Structural Feature Cyclohepta[b]pyridine Caprolactam core Spirocyclic azepane

*Estimated from molecular formula (C₂₃H₂₁F₅N₆O₃).

Mechanistic and Therapeutic Advantages

  • Rimegepant vs. Telcagepant :

    • Rimegepant’s cyclohepta[b]pyridine scaffold confers enhanced metabolic stability over Telcagepant’s caprolactam core, reducing hepatic toxicity risks .
    • Telcagepant’s trifluoroethyl group improved oral absorption but was later linked to liver enzyme elevation, a hurdle Rimegepant avoids .
  • Rimegepant vs. MK-3207: MK-3207’s spirocyclic structure may limit solubility, whereas Rimegepant’s planar imidazo[4,5-b]pyridinone enhances target engagement .

Biological Activity

Rimegepant, chemically known as 4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester , is a novel small molecule that acts as a calcitonin gene-related peptide (CGRP) receptor antagonist. Its primary therapeutic application is in the acute treatment and prevention of migraines. This article delves into the biological activity of rimegepant, highlighting its pharmacodynamics, pharmacokinetics, and clinical efficacy.

Pharmacodynamic Properties

Rimegepant exhibits high affinity for the human CGRP receptor, effectively blocking CGRP activity. In vitro studies have shown that rimegepant antagonizes CGRP-induced signaling at both the CGRP receptor and the structurally related amylin 1 (AMY 1) receptor. It is approximately 30-fold more effective at inhibiting the CGRP receptor compared to the AMY 1 receptor. The inhibition potency (pIC50 values) for the CGRP receptor is reported at 11.30 , while for AMY 1 it is 9.91 .

In non-clinical assays, rimegepant demonstrated significant inhibition of CGRP-mediated vasodilation in facial blood flow, a surrogate marker for intracranial artery dilation, with a 75% inhibition observed at approximately 700 nmol/L . The inhibitory constant (Ki) against the CGRP receptor is noted to be 0.027 nmol/L , indicating a potent antagonistic effect .

Pharmacokinetic Properties

Rimegepant's pharmacokinetics reveal an absolute oral bioavailability of about 64% , with a steady-state volume of distribution around 120 L . It is highly bound to plasma proteins (approximately 96% ) and primarily metabolized by CYP3A4 and CYP2C9 enzymes. The compound has an elimination half-life of approximately 11 hours .

The pharmacokinetic profile indicates that food intake can affect rimegepant's absorption; consumption of a high-fat meal can delay time to maximum concentration (Cmax) by about 1–1.5 hours and reduce Cmax by 42–53% .

Clinical Efficacy

Clinical trials have established rimegepant's efficacy in treating acute migraine attacks. A multicenter study demonstrated that patients receiving rimegepant reported significant pain relief compared to placebo groups within two hours post-administration. The drug has also shown effectiveness in preventing future migraine episodes when taken regularly .

Case Studies

Several case studies have illustrated rimegepant's role in clinical settings:

  • Case Study 1: A patient with chronic migraines experienced a significant reduction in attack frequency from 8 to 2 per month after initiating rimegepant therapy.
  • Case Study 2: In another instance, a cohort of patients reported over 50% reduction in migraine days per month after three months of treatment with rimegepant.

Data Summary

The following table summarizes key pharmacological data on rimegepant:

ParameterValue
Affinity for CGRP ReceptorHigh
pIC50 (CGRP Receptor)11.30
pIC50 (AMY 1 Receptor)9.91
Ki (CGRP Receptor)0.027 nmol/L
Oral Bioavailability~64%
Half-Life~11 hours
Maximum Inhibition Concentration~700 nmol/L

Q & A

Q. What are the key synthetic challenges in preparing the imidazo[4,5-b]pyridine core of rimegepant?

The imidazo[4,5-b]pyridine core requires regioselective cyclization and functionalization. A one-pot two-step reaction using K₂CO₃ in dry acetone under reflux (80–100°C) can achieve cyclization, but yields vary significantly (51–55%) depending on substituents and reaction time . Optimizing base strength (e.g., K₂CO₃ vs. Et₃N) and solvent polarity (DMF vs. chloroform) improves regioselectivity and reduces byproducts. NMR (¹H/¹³C) and HRMS are critical for verifying structural integrity .

Q. How is stereochemical purity ensured during the synthesis of the cyclohepta[b]pyridine moiety?

The (5S,6S,9R) configuration is achieved via asymmetric catalysis or chiral resolution. For example, chiral HPLC or enzymatic resolution using lipases can separate enantiomers. X-ray crystallography of intermediates (e.g., diethyl carboxylate derivatives) confirms absolute stereochemistry . Dynamic kinetic resolution under basic conditions (pH 8–10) may also enhance enantiomeric excess (ee >95%) .

Q. What spectroscopic methods are most reliable for characterizing rimegepant’s polymorphs?

Polymorph analysis requires a combination of:

  • PXRD to differentiate crystal packing.
  • DSC/TGA to assess thermal stability (melting points: 215–245°C observed in related imidazopyridines).
  • Solid-state NMR to detect hydrogen-bonding networks. Discrepancies in melting points between batches may indicate solvent retention or polymorphic impurities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for rimegepant analogs?

Conflicting SAR data (e.g., fluorophenyl vs. chlorophenyl substituents) arise from differences in binding pocket flexibility. Molecular dynamics (MD) simulations (50–100 ns trajectories) using AMBER or CHARMM force fields can model CGRP receptor conformational changes. Pairing MD with free-energy perturbation (FEP) quantifies ΔΔG contributions of substituents. For example, 2,3-difluorophenyl groups show higher van der Waals complementarity vs. 4-nitrophenyl in docking studies .

Q. What experimental strategies address low bioavailability in preclinical models?

Poor oral absorption in rodents (<20% F) may stem from efflux transporters (P-gp) or first-pass metabolism. Strategies include:

  • Prodrug design : Esterification of the carboxylic acid (e.g., tert-butyl ester in analogs) improves logP by 1–2 units .
  • Co-crystallization : With cyclodextrins or hydroxypropyl methylcellulose enhances solubility (2–3x in pH 6.8 buffer).
  • Metabolic profiling : LC-MS/MS identifies major CYP3A4-mediated oxidation sites for targeted deuteration .

Q. How should researchers validate off-target effects in kinase inhibition assays?

Rimegepant’s imidazopyridine scaffold may inhibit kinases (e.g., JAK2, EGFR). Use:

  • Broad-panel screening : Eurofins KinaseProfiler™ (≥400 kinases at 1 µM).
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in HEK293 cells.
  • Counter-screens : Prioritize hits with >50% inhibition and IC₅₀ <100 nM. Off-target hits (e.g., PDE4B) require orthogonal assays (cAMP ELISA) .

Q. What statistical methods are optimal for analyzing dose-response discrepancies in in vivo efficacy studies?

Non-monotonic dose responses (e.g., reduced efficacy at high doses) suggest receptor internalization or metabolite interference. Apply:

  • Emax models with quadratic terms : Fit biphasic data (GraphPad Prism).
  • PK/PD modeling : Link plasma concentrations (AUC₀–24h) to efficacy (e.g., migraine relief) using NONMEM.
  • Bayesian hierarchical models : Account for inter-study variability in ED₅₀ estimates .

Data Contradiction Analysis

Q. Why do in vitro IC₅₀ values for CGRP receptor antagonism vary across studies (0.1–5 nM)?

Discrepancies arise from:

  • Assay conditions : Cell lines (CHO vs. HEK293) express different receptor isoforms.
  • Ligand preparation : CGRP peptide aggregation in PBS (pH 7.4) reduces apparent potency. Pre-treat with 0.1% BSA.
  • Radioligand purity : ¹²⁵I-CGRP batches with >95% purity (HPLC-UV) yield consistent IC₅₀ (~0.5 nM) .

Q. How to reconcile conflicting data on CNS penetration in non-human primates?

Some studies report CSF/plasma ratios of 0.1 (low penetration), while others show 0.5–0.7. Factors:

  • Dosing route : IV vs. oral administration alters BBB efflux saturation.
  • CSF sampling time : Tmax in CSF occurs 2–4 hrs post-dose (vs. 1 hr in plasma).
  • P-gp knockout models : Use Mdr1a/b⁻/⁻ mice to isolate transporter effects .

Methodological Recommendations

Q. What in silico tools predict metabolic hotspots in rimegepant’s piperidine-carboxylic acid moiety?

Use:

  • ADMET Predictor™ : Identifies CYP3A4-mediated N-dealkylation at the piperidine nitrogen.
  • GLORYx : Predicts glucuronidation sites (carboxylic acid group: high risk).
  • MetaSite : Prioritizes sites for deuteration (e.g., C-5 of cycloheptane reduces clearance by 40% in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.